molecular formula C7H5BrCl2 B1311648 2,4-Dichlorobenzyl bromide CAS No. 20443-99-6

2,4-Dichlorobenzyl bromide

Cat. No.: B1311648
CAS No.: 20443-99-6
M. Wt: 239.92 g/mol
InChI Key: RGLQSFFFIREZFV-UHFFFAOYSA-N
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Description

Significance of Benzyl Halides as Synthetic Intermediates in Advanced Organic Synthesis

Benzyl halides, a class of organic compounds containing a halogen atom attached to the benzylic carbon, are highly valued as synthetic intermediates. nih.gov Their utility stems from the lability of the carbon-halogen bond, which makes them susceptible to a wide range of nucleophilic substitution and coupling reactions. nih.govcymitquimica.com This reactivity allows for the facile introduction of the benzyl group into various molecular frameworks, a common strategy in the synthesis of pharmaceuticals, agrochemicals, and materials science. cymitquimica.comthermofisher.kr

The generation of benzyl radicals from benzyl halides, often through photoredox catalysis, is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnumberanalytics.com These radicals can participate in a variety of transformations, including Giese additions and cross-coupling reactions, expanding the synthetic chemist's arsenal. nih.govacs.org Recent advancements have focused on developing milder and more general conditions for these transformations, utilizing visible light and cooperative catalysis to overcome the challenges associated with the reduction potentials of benzyl halides. nih.gov

Contextualizing 2,4-Dichlorobenzyl Bromide within the Dichlorinated Benzyl Moiety Class

This compound is an organic compound featuring a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, and a bromomethyl group. cymitquimica.com This specific arrangement of halogen atoms places it within the dichlorinated benzyl moiety class. The presence of two chlorine atoms on the aromatic ring significantly modifies the electronic properties of the benzyl group, influencing its reactivity in comparison to unsubstituted or other halogenated benzyl bromides.

The dichlorinated benzyl moiety is a structural motif found in various biologically active molecules and is utilized in the synthesis of polymers with specific dielectric properties. aip.orgnih.govnih.gov For instance, poly(2,3-dichlorobenzyl methacrylate) has been studied for its relaxation behavior, demonstrating how the position of chlorine atoms can impact the material's physical characteristics. aip.orgnih.gov The reactivity of the bromomethyl group in this compound allows for its use as a building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications. nih.govbocsci.com

Overview of Current Research Trajectories Involving Aromatic Halides

Current research involving aromatic halides is vibrant and multifaceted, driven by the need for more efficient, selective, and sustainable synthetic methods. A major focus is the development of novel catalytic systems for cross-coupling reactions, which are fundamental to the construction of biaryl and other complex aromatic structures found in numerous pharmaceuticals and functional materials. bohrium.comtaylorandfrancis.com Palladium-catalyzed reactions, for example, have been extensively studied for the phosphonation of aryl halides. researchgate.net

Another significant trend is the use of visible-light photoredox catalysis to generate aryl radicals from aryl halides. mdpi.com This approach offers a green and efficient alternative to traditional methods, enabling a wide range of transformations under mild conditions. mdpi.com Research is also exploring the direct functionalization of C-H bonds in aromatic systems, often guided by the presence of halogen substituents. Furthermore, the synthesis and study of halogenated derivatives of known biologically active compounds are being pursued to investigate the role of halogen bonding in ligand-receptor interactions. researchgate.net The dehalogenation of benzyl halides using green and metal-free conditions is also an area of active investigation. rsc.org

Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅BrCl₂ cymitquimica.comnih.gov
Molecular Weight 239.92 g/mol nih.gov
Appearance White to light yellow powder or lump vwr.com
Melting Point 30.0 to 34.0 °C vwr.com
Boiling Point 112 °C vwr.com
Density 1.68 g/cm³ bocsci.com
CAS Number 20443-99-6 nih.govvwr.com

Properties

IUPAC Name

1-(bromomethyl)-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLQSFFFIREZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450963
Record name 2,4-dichlorobenzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20443-99-6
Record name 2,4-Dichlorobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20443-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichlorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2,4-dichlorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q. What are the recommended safety protocols for handling 2,4-dichlorobenzyl bromide in laboratory settings?

this compound is a hazardous alkylating agent requiring strict safety measures:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure .
  • Storage: Store in a cool, dry place away from light, as prolonged storage may lead to degradation and increased hazard .
  • Waste Disposal: Collect halogenated waste separately and dispose via certified hazardous waste services. Neutralize residual bromide with sodium thiosulfate before disposal .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is typically synthesized via bromination of 2,4-dichlorotoluene derivatives:

  • Direct Bromination: React 2,4-dichlorobenzyl alcohol with HBr in the presence of a catalyst (e.g., PBr₃) under reflux conditions. Yields ~81% with a boiling point of 70–71°C .
  • Oxidative Methods: Oxidation of 2,4-dichlorobenzyl chloride using NaBr and H₂SO₄ yields the bromide with a purity >95% .

Q. How can researchers purify this compound, and what analytical methods confirm its purity?

  • Purification: Distillation under reduced pressure (boiling point 70–71°C at 15 mm Hg) or recrystallization from toluene .
  • Analytical Confirmation:
    • GC-MS: Retention time and molecular ion peak at m/z 239.92 (M⁺) .
    • ¹H NMR: Peaks at δ 4.7 (s, 2H, CH₂Br) and δ 7.3–7.5 (m, 3H, aromatic protons) .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution reactions involving this compound?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in SN₂ mechanisms. For example, coupling with sodium 4-hydroxybenzoate in EtOH:H₂O (1:1) at 80°C for 14 h achieves >85% yield .
  • Catalysis: Add NaI or KI to facilitate bromide displacement via the Finkelstein reaction .
  • Temperature Control: Reactions at 140°C in DMF with DIPEA as a base improve efficiency in alkylation of tetrahydroisoquinoline derivatives .

Q. What strategies mitigate competing side reactions (e.g., elimination or oxidation) during synthetic applications?

  • Avoid Strong Bases: Use mild bases (e.g., K₂CO₃) instead of NaH to minimize β-elimination .
  • Inert Atmosphere: Conduct reactions under N₂ or Ar to prevent oxidation of the benzyl bromide moiety .
  • Low-Temperature Quenching: Rapid cooling after reaction completion stabilizes intermediates .

Q. How is this compound utilized in the synthesis of biologically active compounds?

  • Anticancer Agents: It serves as a key alkylating agent in microtubule disruptors. For instance, coupling with tetrahydroisoquinoline sulfamates yields derivatives with IC₅₀ values <50 nM against HeLa cells .
  • Antioxidant Prodrugs: React with hydroxylamine derivatives to form nitrone-based radical scavengers, as seen in the synthesis of disulfonated compounds like NXY-059 .

Q. What advanced analytical techniques characterize degradation products or impurities in this compound?

  • HPLC-DAD: Detect hydrolyzed byproducts (e.g., 2,4-dichlorobenzyl alcohol) using a C18 column with UV detection at 254 nm .
  • X-ray Crystallography: Resolve crystal structures of derivatives (e.g., 2-amino-4-tert-butyl-5-(2,4-dichlorobenzyl)thiazol-3-ium bromide) to confirm stereochemistry and packing behavior .

Q. How does the electronic effect of the 2,4-dichloro substituent influence reactivity in cross-coupling reactions?

  • Electron-Withdrawing Effect: The chlorine atoms enhance electrophilicity at the benzylic position, accelerating Suzuki-Miyaura couplings. For example, reactions with arylboronic acids proceed at 80°C with Pd(PPh₃)₄ catalysis .
  • Steric Hindrance: The 2,4-substitution pattern reduces steric clash in Ullmann-type couplings, enabling efficient C–N bond formation .

Methodological Considerations

Q. What precautions are necessary when scaling up reactions involving this compound?

  • Exothermic Control: Use jacketed reactors with gradual reagent addition to manage heat release during bromination .
  • Toxicity Monitoring: Implement real-time air sampling for bromide vapors and ensure scrubbers are installed in exhaust systems .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

  • Purity Verification: Re-crystallize the compound and compare with literature values (mp: 70–71°C; bp: 248°C at 1 atm) .
  • Batch Analysis: Use differential scanning calorimetry (DSC) to detect polymorphic variations or hydrate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichlorobenzyl bromide
Reactant of Route 2
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